Febrifugine

Description

Properties

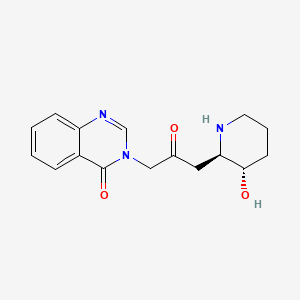

IUPAC Name |

3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVHWDSCPKXMDB-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946987 | |

| Record name | 3-(3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24159-07-7 | |

| Record name | 3-[3-[(2R,3S)-3-Hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24159-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febrifugine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024159077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24159-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBRIFUGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89UWD0FH2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Febrifugine's Mechanism of Action in Plasmodium falciparum: A Technical Guide

Introduction

For millennia, the roots of the blue evergreen hydrangea, Dichroa febrifuga, have been a staple of traditional Chinese medicine for treating fevers, particularly those associated with malaria.[1][2] The potent antimalarial agent isolated from this plant is the quinazoline (B50416) alkaloid, febrifugine (B1672321).[1][3] Despite its high efficacy against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, this compound's clinical application has been stymied by considerable host toxicity, including liver damage.[1][4] This has driven extensive research to understand its mechanism of action, aiming to develop safer, synthetic analogs like halofuginone (B1684669) for therapeutic use.[1][5]

This technical guide provides an in-depth exploration of the molecular mechanism by which this compound and its derivatives exert their parasiticidal effects. Through an integrated chemogenomic approach, combining drug resistance selection, whole-genome sequencing, and functional validation, the definitive target of these compounds in P. falciparum has been identified, paving the way for rational drug design.[3][5][6]

The Molecular Target: Cytoplasmic Prolyl-tRNA Synthetase (PfcPRS)

The primary molecular target of this compound and its analogs in P. falciparum is the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[5][7] This enzyme is crucial for protein synthesis, catalyzing the attachment of the amino acid proline to its cognate transfer RNA (tRNAPro). This aminoacylation step is essential for the incorporation of proline into nascent polypeptide chains during translation.[8]

The validation of PfcPRS as the target was achieved through several lines of evidence:

-

In Vitro Resistance Selection: P. falciparum strains resistant to halofuginone were selected in the laboratory.[5]

-

Whole-Genome Sequencing: Sequencing of these resistant parasite lines revealed non-synonymous single nucleotide polymorphisms (SNPs) exclusively in the gene encoding PfcPRS (PF3D7_1213800).[5]

-

Functional Confirmation: The identified mutations in PfcPRS were shown to confer resistance, confirming it as the functional target.[5]

Mechanism of Inhibition

This compound and its derivative, halofuginone, act as potent inhibitors of PfcPRS.[9][10] They function by competing with proline for binding to the enzyme's active site.[11] Structural studies of the PfcPRS-halofuginone complex have revealed that the inhibitor binds in an ATP-dependent manner, occupying the pocket where proline would normally bind.[10][11] This binding is facilitated by the presence of ATP, which suggests an ATP-uncompetitive mode of inhibition.[11][12] The crystal structure shows that halofuginone wedges into the active site, effectively blocking the aminoacylation of tRNAPro.[10]

This inhibition is highly potent, with halofuginone demonstrating an IC50 of 11 nM against the aminoacylation activity of recombinant PfProRS.[1][9]

Downstream Effects: Amino Acid Starvation Response

The inhibition of PfcPRS by this compound leads to an accumulation of uncharged tRNAPro, mimicking a state of proline starvation within the parasite.[11] This triggers a cellular stress pathway known as the Amino Acid Response (AAR) pathway.[5][11] A critical event in the AAR pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][5]

Phosphorylation of eIF2α leads to a global shutdown of protein synthesis, as it inhibits the initiation of translation.[1] Simultaneously, it selectively promotes the translation of specific stress-response genes.[1] The sustained activation of this starvation response by this compound is ultimately detrimental to the parasite, causing growth arrest and cell death.[1][5] This mechanism has been confirmed by observing a dose-dependent increase in eIF2α phosphorylation in P. falciparum cultures treated with halofuginone and this compound.[5]

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound and its analogs against P. falciparum strains and the PfcPRS enzyme.

| Compound | Strain/Enzyme | Assay Type | IC50 Value | Reference |

| Halofuginone | P. falciparum (Dd2) | In vitro growth | ~1 nM | [5] |

| This compound | P. falciparum (Dd2) | In vitro growth | ~1.5 nM | [5] |

| Halofuginone | Recombinant PfProRS | Aminoacylation | 11 nM | [9] |

| Halofuginone | Recombinant PfProRS | ATP Depletion | 0.28 µM | [13] |

| Halofuginone | Recombinant HsProRS | ATP Depletion | 2.13 µM | [13] |

| WR222048 | P. falciparum (W2, D6) | In vitro growth | <5 ng/mL | [14] |

| WR139672 | P. falciparum (W2, D6) | In vitro growth | <5 ng/mL | [14] |

| WR092103 | P. falciparum (W2, D6) | In vitro growth | <5 ng/mL | [14] |

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against asexual blood-stage P. falciparum.

-

Parasite Culture: Asynchronous or tightly synchronized ring-stage P. falciparum cultures (e.g., Dd2, W2, D6 strains) are maintained in human erythrocytes at a defined parasitemia and hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine.[14]

-

Drug Preparation: Compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final desired concentrations.

-

Assay Procedure:

-

96-well microplates are pre-dosed with the serially diluted compounds.

-

The parasite culture is added to each well.

-

Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[14]

-

After incubation, the plates are frozen at -80°C to lyse the red blood cells.

-

A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

-

Plates are incubated in the dark for 1 hour.

-

Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis: Fluorescence values are plotted against the drug concentration, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Recombinant PfProRS Aminoacylation Assay

This biochemical assay directly measures the enzymatic activity of PfProRS and its inhibition.

-

Enzyme and Substrates: Recombinant P. falciparum prolyl-tRNA synthetase (PfProRS) is expressed and purified. The substrates include ATP, radiolabeled [3H]-proline, and a pool of total tRNA isolated from yeast (S. cerevisiae).[9][13]

-

Assay Procedure:

-

The reaction mixture is prepared containing buffer, purified PfProRS enzyme, ATP, and bulk yeast tRNA.

-

The inhibitor (e.g., halofuginone) at various concentrations is added to the mixture.

-

The reaction is initiated by adding [3H]-proline.

-

The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped by spotting the mixture onto filter paper discs.

-

The discs are washed with trichloroacetic acid (TCA) to precipitate the tRNA and remove unincorporated [3H]-proline.

-

The radioactivity retained on the filters (representing [3H]-prolyl-tRNAPro) is measured by liquid scintillation counting.

-

-

Data Analysis: The amount of charged tRNA is quantified, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Resistance Selection

This protocol is used to generate parasite lines that are resistant to a specific drug, which helps in identifying the drug's target.

-

Drug Pressure: A culture of wild-type P. falciparum (e.g., Dd2 strain) is exposed to a constant, low concentration of the drug (e.g., halofuginone), typically at a concentration that inhibits growth by ~50% (IC50).

-

Monitoring and Increasing Pressure: Parasite growth is monitored by Giemsa-stained blood smears. Once the parasite culture has adapted and is growing steadily, the drug concentration is gradually increased in a stepwise manner.

-

Cloning: After significant resistance is achieved (e.g., >10-fold increase in IC50), the resistant parasite line is cloned by limiting dilution to ensure a genetically homogenous population.

-

Genomic Analysis: The genomes of the resistant clones and the parental wild-type strain are sequenced and compared to identify mutations that are consistently present in the resistant lines.[5]

Visualizations

Caption: Mechanism of action of this compound in P. falciparum.

Caption: Workflow for the SYBR Green I in vitro drug susceptibility assay.

Caption: The logical basis of this compound resistance in P. falciparum.

References

- 1. benchchem.com [benchchem.com]

- 2. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs. | Broad Institute [broadinstitute.org]

- 3. Scholars@Duke publication: The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs. [scholars.duke.edu]

- 4. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. An integrated chemogenomic approach exploring and exploiting prolyl-tRNA synthetase as target for next-generation malaria and cancer therapies [dash.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure of Prolyl-tRNA Synthetase-Halofuginone Complex Provides Basis for Development of Drugs against Malaria and Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid of Chang Shan: A Technical Guide to the Discovery and Isolation of Febrifugine from Dichroa febrifuga

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine (B1672321), a quinazolinone alkaloid isolated from the roots of the traditional Chinese herb Chang Shan (Dichroa febrifuga Lour.), has been a subject of significant scientific interest for its potent antimalarial properties.[1][2][3][4][5] Despite its efficacy, clinical development has been hampered by side effects, notably hepatotoxicity and emetic effects.[1][3][4] This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. Furthermore, this document elucidates the molecular mechanism of action of this compound, offering a comprehensive resource for the scientific community.

Introduction

For centuries, Dichroa febrifuga has been utilized in traditional Chinese medicine to treat fever and malaria-like symptoms.[1][5][6] Scientific investigation in the mid-20th century led to the isolation of the active principles, this compound and its isomer, isothis compound (B1241856).[1] These compounds demonstrated remarkable antimalarial activity, exhibiting potency significantly higher than that of quinine (B1679958) against various Plasmodium species.[5] this compound acts by impairing hemozoin formation, a crucial process for the maturation of the parasite at the trophozoite stage.[1][3] However, adverse side effects have limited its therapeutic application, prompting further research into the development of synthetic analogues with improved safety profiles.[1][3][7] This guide serves as a technical resource, consolidating the methodologies for the extraction and purification of this compound and providing insights into its biological activity.

Quantitative Data Summary

The efficiency of this compound isolation is dependent on the chosen extraction and purification methodology. The following table summarizes quantitative data from various published protocols, offering a comparative analysis of yields and purity.

| Extraction Method | Starting Material | Intermediate Yield | Final Yield (this compound) | Purity | Reference |

| Conventional Solvent Extraction & Column Chromatography | 5 kg dried D. febrifuga roots | ~153 g crude methanol (B129727) extract; 12 g total alkaloids | Not specified for pure this compound | >99% | [5][6] |

| Preparative Countercurrent Chromatography | 50 mg total alkaloids from D. febrifuga roots | Not Applicable | 12 mg | >98.0% | [6] |

Experimental Protocols

This section provides detailed methodologies for the two primary approaches to isolating this compound from Dichroa febrifuga roots.

Protocol 1: Conventional Solvent Extraction and Column Chromatography

This traditional method involves a multi-step process of solvent extraction, acid-base partitioning to isolate the alkaloid fraction, followed by purification using silica (B1680970) gel column chromatography.[5][6]

3.1.1. Materials and Reagents

-

Dried roots of Dichroa febrifuga

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 0.1 M

-

Chloroform (B151607) (CHCl₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Silica gel 60 (70-230 mesh)

-

Thin Layer Chromatography (TLC) plates

3.1.2. Procedure

-

Grinding and Maceration: Grind 5 kg of dried D. febrifuga roots into a coarse powder. Macerate the ground material in 14 liters of methanol at room temperature for one week.[5][6]

-

Extraction: Filter the mixture to separate the plant material from the methanol extract. Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude methanol extract (approximately 153 g).[5][6]

-

Acid-Base Partitioning for Alkaloid Isolation:

-

Suspend the crude methanol extract in 130 ml of 0.1 M HCl.[5][6]

-

Partition this acidic suspension with 400 ml of chloroform three times to remove neutral and acidic compounds.[5][6]

-

Collect the aqueous HCl layer and adjust its pH to 9.5 with NaOH.[5][6]

-

Extract the alkaloids from the now basic aqueous solution with chloroform.

-

Evaporate the chloroform to obtain the total alkaloid fraction (approximately 12 g).[5][6]

-

-

Purification by Silica Gel Column Chromatography:

-

Prepare a silica gel 60 column.

-

Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase (chloroform:methanol, 6:1).

-

Load the sample onto the column.

-

Elute the column with a chloroform-methanol gradient, starting with a 6:1 ratio and progressing to 4:1.[5]

-

Monitor the collected fractions using TLC to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.[6]

-

Protocol 2: Preparative Countercurrent Chromatography (CCC)

This technique offers a more efficient, single-step separation of this compound and its isomer, isothis compound, from the total alkaloid extract.[6]

3.2.1. Materials and Reagents

-

Total alkaloid extract from D. febrifuga

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Water (H₂O)

3.2.2. Procedure

-

Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-water in a 4:3:2 volume ratio. Allow the mixture to separate into upper and lower phases.[6]

-

CCC System Preparation:

-

Degas both the upper (stationary phase) and lower (mobile phase) phases.

-

Fill the CCC column with the stationary phase.

-

Pump the mobile phase through the column until hydrodynamic equilibrium is achieved.[6]

-

-

Sample Injection and Separation:

-

Dissolve 50 mg of the total alkaloid extract in a small volume of the biphasic solvent mixture.

-

Inject the sample into the CCC system.

-

Continuously pump the mobile phase and collect fractions at regular intervals.[6]

-

-

Isolation of Pure Compounds:

-

Monitor the fractions for the presence of this compound and isothis compound.

-

Combine the fractions containing each pure compound separately.

-

Evaporate the solvent to yield purified this compound (approximately 12 mg) and isothis compound (approximately 9 mg) with purities exceeding 98.0%.[6]

-

Mandatory Visualizations

Experimental Workflows

Caption: Workflows for this compound isolation.

Signaling Pathway of this compound's Mechanism of Action

This compound and its synthetic analogue, halofuginone, exert their biological effects by targeting a fundamental cellular process: protein synthesis.[8][9] Specifically, they act as potent and specific inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme that attaches the amino acid proline to its corresponding transfer RNA (tRNA).[8][9] This inhibition leads to an accumulation of uncharged tRNAPro, which mimics a state of proline starvation and activates the Amino Acid Response (AAR) pathway.[8] The AAR pathway is a cellular stress response that helps cells cope with nutrient deprivation. The activation of this pathway by this compound is believed to be the underlying mechanism for its diverse biological activities, including its antimalarial and anti-inflammatory effects.[8]

Caption: this compound's signaling pathway.

Conclusion

The discovery and isolation of this compound from Dichroa febrifuga represent a significant milestone in natural product chemistry and have provided a valuable lead compound for antimalarial drug development. While the inherent toxicity of this compound has posed challenges, a thorough understanding of its extraction, purification, and mechanism of action is crucial for the continued development of safer and more effective analogues. The detailed protocols and data presented in this guide are intended to facilitate further research in this promising area, ultimately contributing to the fight against malaria and other diseases.

References

- 1. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Febrifugine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febrifugine (B1672321), a quinazolinone alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, has been used for centuries in traditional medicine for its potent antimalarial properties. However, its clinical utility has been hampered by significant side effects, including hepatotoxicity and gastrointestinal distress. This has led to the development of numerous synthetic analogs, most notably halofuginone (B1684669), with the aim of improving the therapeutic index while retaining or enhancing its pharmacological activity. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its analogs, focusing on their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their study.

Mechanism of Action

The primary molecular target of this compound and its analogs is prolyl-tRNA synthetase (ProRS) , a crucial enzyme responsible for attaching proline to its cognate tRNA during protein synthesis.[1][2][3] By competitively inhibiting ProRS, these compounds mimic proline starvation, leading to an accumulation of uncharged prolyl-tRNA.[1][3] This accumulation triggers a cellular stress response known as the Amino Acid Response (AAR) pathway .[1][3]

Activation of the AAR pathway is a central event in the pharmacological effects of this compound and its analogs. A key kinase in this pathway, General Control Nonderepressible 2 (GCN2) , detects the buildup of uncharged tRNA and subsequently phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[4][5][6] Phosphorylation of eIF2α leads to a global reduction in protein synthesis but selectively enhances the translation of certain stress-responsive genes, most notably Activating Transcription Factor 4 (ATF4) .[4][7] ATF4, in turn, upregulates a variety of genes involved in amino acid metabolism and stress adaptation.

In addition to its effects on the AAR pathway, the prominent analog halofuginone has been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway .[1][8][9][10] This inhibition is achieved by specifically blocking the phosphorylation of Smad3 , a key downstream mediator of TGF-β signaling.[1][8][9][10] This activity contributes to the observed antifibrotic and anticancer effects of halofuginone.

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound and its analogs.

Table 1: Antimalarial Activity of this compound and Analogs

| Compound | P. falciparum Strain(s) | In Vitro IC₅₀ (ng/mL) | In Vivo Model | In Vivo ED₅₀ (mg/kg/day) | In Vivo MTD (mg/kg) | Therapeutic Index (MTD/MCD) | Reference(s) |

| This compound | D6 (sensitive), W2 (resistant) | 0.34 - 0.53 | Rodent | 2.3 | 35 | 3 | [11][12] |

| Halofuginone (WR237645) | D6, W2 | 0.12 - 0.145 | Rodent, Aotus monkey | - | >100 | >1000 (vs. NG108 cells) | [10][11][13] |

| Analog 1 | 3D7, TM6, K1, V1S | 1.2 - 2.5 | Rodent | 2.5 | >200 | 11 | [12] |

| Analog 2 | 3D7, TM6, K1, V1S | 1.0 - 2.1 | Rodent | 2.6 | >200 | 10 | [12] |

| Analog 6 | 3D7, TM6, K1, V1S | 0.5 - 1.0 | Rodent | 1.2 | >200 | 25 | [12] |

| Analog 7 | 3D7, TM6, K1, V1S | 0.6 - 1.1 | Rodent | 1.3 | >200 | 23 | [12] |

| WR222048 | D6, W2 | 0.82 - 0.98 | - | - | - | 510 - 898 | [11] |

| WR139672 | D6, W2 | 0.45 - 0.65 | - | - | - | >1000 | [11] |

| WR092103 | D6, W2 | 1.5 - 2.5 | - | - | - | 450 - 650 | [11] |

IC₅₀: Half-maximal inhibitory concentration; ED₅₀: Half-maximal effective dose; MTD: Maximum tolerated dose; MCD: Minimum curative dose.

Table 2: Cytotoxicity of this compound and Analogs against Mammalian Cell Lines

| Compound | Cell Line | Assay | Cytotoxicity (IC₅₀/CC₅₀) | Reference(s) |

| This compound | NG108 (neuronal) | Not Specified | >1,000 ng/mL (Selectivity Index) | [11][14] |

| This compound | J774 (macrophage) | Not Specified | 50-100 ng/mL | [11][14] |

| Halofuginone | NG108 (neuronal) | Not Specified | >1,000 ng/mL (Selectivity Index) | [11][14] |

| Halofuginone | J774 (macrophage) | Not Specified | 132-177 ng/mL | [11][14] |

| Halofuginone | Rat Hepatocytes | Neutral Red Assay | - | [15] |

| Analog 8 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | [15] |

| Analog 9 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | [15] |

| Analog 11 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | [15] |

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration.

Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)

This protocol is adapted from standard procedures for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial compounds.[16][17][18][19]

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)

-

Human red blood cells (RBCs)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

SYBR Green I nucleic acid stain

-

Fluorescence microplate reader

Procedure:

-

Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Parasite Culture Addition: Prepare a parasite culture with 2% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well of the pre-dosed plate.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator.

-

Cell Lysis: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Staining: Incubate the plates in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing (Peters' 4-Day Suppressive Test)

This is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds in a murine model.[2][20][21][22][23]

Materials:

-

Swiss albino mice

-

Plasmodium berghei ANKA strain

-

Test compounds formulated for oral or subcutaneous administration

-

Chloroquine (positive control)

-

Vehicle (negative control)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells on day 0.

-

Treatment: Randomly assign mice to treatment groups. Administer the test compounds, chloroquine, or vehicle daily for four consecutive days (days 0 to 3).

-

Parasitemia Determination: On day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

-

Data Analysis: Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group. The ED₅₀ (effective dose to suppress parasitemia by 50%) can be determined by testing a range of doses.

-

Monitoring: Monitor the mice for mean survival time.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay (Aminoacylation Assay)

This assay measures the enzymatic activity of ProRS by quantifying the incorporation of a radiolabeled amino acid into tRNA.[24][25][26][27]

Materials:

-

Purified recombinant ProRS

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, ATP, DTT)

-

[³H]-Proline

-

Total tRNA

-

Test compounds

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified ProRS, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding a mixture of [³H]-Proline and total tRNA.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Precipitation: Stop the reaction by adding cold 10% TCA to precipitate the tRNA.

-

Filtration: Collect the precipitated tRNA on glass fiber filters and wash with cold 5% TCA to remove unincorporated [³H]-Proline.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of ProRS activity for each compound concentration and calculate the IC₅₀ value.

Western Blot for AAR Pathway Activation

This protocol details the detection of phosphorylated eIF2α and upregulation of ATF4, key markers of AAR pathway activation.[7][28][29][30][31]

Materials:

-

Cell culture and treatment reagents

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-eIF2α, anti-total eIF2α, anti-ATF4, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound, halofuginone, or vehicle for the desired time. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated eIF2α to total eIF2α and ATF4 to the loading control.

Mandatory Visualizations

Caption: Mechanism of action of this compound and its analogs.

Caption: Workflow for in vitro antimalarial drug susceptibility assay.

Caption: Workflow for in vivo antimalarial efficacy testing.

Conclusion

This compound and its analogs represent a compelling class of compounds with a unique mechanism of action targeting ProRS. While the parent compound's toxicity has limited its clinical application, synthetic analogs like halofuginone have demonstrated a broader therapeutic potential, including antifibrotic and anticancer activities, by modulating both the AAR and TGF-β signaling pathways. The development of novel analogs with improved safety profiles continues to be an active area of research. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the pharmacological properties and therapeutic applications of this fascinating family of molecules.

References

- 1. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irma-international.org [irma-international.org]

- 4. Modulation of GCN2/eIF2α/ATF4 Pathway in the Liver and Induction of FGF21 in Young Goats Fed a Protein- and/or Phosphorus-Reduced Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GCN2 kinase in T cells mediates proliferative arrest and anergy induction in response to indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino acid deprivation induces AKT activation by inducing GCN2/ATF4/REDD1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: Effect on myotube fusion (Journal Article) | OSTI.GOV [osti.gov]

- 9. Molecular Vision: Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts [molvis.org]

- 10. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iddo.org [iddo.org]

- 17. benchchem.com [benchchem.com]

- 18. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]

- 19. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mmv.org [mmv.org]

- 22. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

- 25. Characterization and structure determination of prolyl‐tRNA synthetase from Pseudomonas aeruginosa and development as a screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. Western blot protocol | Abcam [abcam.com]

- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]

Febrifugine as a Prolyl-tRNA Synthetase Inhibitor: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Febrifugine (B1672321), a quinazolinone alkaloid derived from the plant Dichroa febrifuga, and its synthetic halogenated derivative, halofuginone (B1684669), have a long history of medicinal use, particularly as antimalarial agents.[1][2] Extensive research has elucidated their primary molecular mechanism of action: the potent and specific inhibition of prolyl-tRNA synthetase (ProRS). This enzyme is fundamental to protein synthesis, responsible for attaching the amino acid proline to its cognate transfer RNA (tRNA). By inhibiting ProRS, this compound and its analogs induce a cellular state mimicking proline starvation, which in turn activates the Amino Acid Response (AAR) pathway. This downstream signaling cascade is responsible for the diverse therapeutic effects attributed to these compounds, including anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of ProRS inhibition by this compound, quantitative data on its potency, detailed experimental protocols for its study, and a visual representation of the key cellular pathways involved.

Mechanism of Action: ProRS Inhibition

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein translation by covalently linking amino acids to their corresponding tRNAs.[5] Prolyl-tRNA synthetase (ProRS) specifically catalyzes the formation of prolyl-tRNAPro.

This compound and halofuginone function as potent inhibitors of ProRS.[1][6] The key features of this inhibition are:

-

Competitive Inhibition: These compounds act competitively with proline, binding to the proline-binding pocket within the catalytic site of ProRS.[1][3] This is evidenced by the observation that supplementing cells or in vitro assays with excess proline can reverse the inhibitory effects of the compounds.[1][7][8]

-

ATP-Dependence: The binding of halofuginone to ProRS is strictly dependent on the presence of ATP.[1][3] This suggests that the inhibitor does not simply occupy the proline-binding site in its resting state but rather binds to a specific, ATP-induced conformation of the enzyme.[1]

-

Induction of Amino Acid Starvation Response: The inhibition of ProRS leads to a cellular accumulation of uncharged tRNAPro.[1][6] This accumulation serves as a critical intracellular signal that mimics a state of proline deficiency, thereby activating a downstream stress response pathway.[1][6]

Downstream Signaling: The Amino Acid Response (AAR) Pathway

The accumulation of uncharged tRNA is the primary trigger for the Amino Acid Response (AAR), a key cellular pathway for adapting to nutrient stress.[9]

-

GCN2 Kinase Activation: Uncharged tRNA molecules are sensed by and directly bind to the protein kinase GCN2 (General Control Nonderepressible 2).[9][10] This binding event alleviates autoinhibition and activates GCN2's kinase function.[10]

-

eIF2α Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[9][11][12]

-

Translational Control: Phosphorylated eIF2α acts as a competitive inhibitor for its guanine (B1146940) nucleotide exchange factor, eIF2B. This leads to a global reduction in protein synthesis, conserving amino acids and energy.[9][12]

-

ATF4 Upregulation: Paradoxically, while global translation is repressed, the phosphorylation of eIF2α leads to the preferential translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[9][13] ATF4 then translocates to the nucleus and drives the expression of genes involved in amino acid synthesis and stress adaptation.[13]

The activation of this GCN2-eIF2α-ATF4 axis is central to the therapeutic effects of this compound and halofuginone, including the potent inhibition of pro-inflammatory Th17 cell differentiation.[1][4]

Quantitative Analysis of Inhibitor Potency

The inhibitory activity of this compound and its derivatives against ProRS has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating potency.

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Halofuginone | Human ProRS | Aminoacylation | - | 18.3 | [3] |

| Halofuginone | Human ProRS | - | 10.65 | - | [14] |

| Halofuginone | P. falciparum ProRS | Aminoacylation | 11 | - | [15] |

| Halofuginone | P. falciparum ProRS | - | ~10 | - | [14] |

| Halofuginone | T. gondii ProRS | - | 5.41 | - | [14] |

| Halofuginone | SARS-CoV-2 (Vero E6) | Viral Replication | 12.5 | - | [8] |

Key Experimental Protocols

Prolyl-tRNA Synthetase (ProRS) Activity Assay

This protocol measures the enzymatic activity of ProRS by quantifying the incorporation of radiolabeled proline into tRNA.

Principle: The assay measures the amount of [³H]Proline that is covalently attached to its cognate tRNA by the ProRS enzyme. The resulting charged [³H]Pro-tRNAPro is precipitated, separated from unincorporated [³H]Proline by filtration, and quantified using liquid scintillation counting.

Materials:

-

Purified recombinant ProRS enzyme

-

Total tRNA or purified tRNAPro

-

[³H]Proline (radiolabeled proline)

-

ATP (adenosine triphosphate)

-

Reaction Buffer: (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 15 mM MgCl₂, 10 mM DTT)

-

Trichloroacetic acid (TCA), 5% and 10% solutions

-

Ethanol (B145695), 95%

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Liquid scintillation counter

Methodology:

-

Reaction Setup: Prepare a reaction mixture on ice containing the reaction buffer, ATP, tRNA, and the ProRS enzyme.

-

Initiation: Start the reaction by adding [³H]Proline and the test inhibitor (e.g., this compound) at various concentrations. Transfer the mixture to 37°C to incubate.

-

Quenching & Precipitation: After a defined time (e.g., 20 minutes), stop the reaction by spotting an aliquot of the mixture onto a glass fiber filter pre-soaked in cold 10% TCA. The acid precipitates the tRNA and any attached radiolabeled proline.

-

Washing: Wash the filters extensively with cold 5% TCA to remove all unincorporated [³H]Proline. Follow with a wash using 95% ethanol to dry the filters.

-

Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Analysis: The reduction in CPM in the presence of the inhibitor compared to a control (no inhibitor) is used to calculate the percent inhibition and subsequently the IC50 value.

Cellular AAR Activation Assay (Western Blot)

This protocol determines if a compound activates the AAR pathway in cultured cells by detecting the phosphorylation of eIF2α.

Principle: Upon AAR activation by this compound, the kinase GCN2 phosphorylates eIF2α. This specific phosphorylation event can be detected using an antibody that recognizes only the phosphorylated form of eIF2α. Total eIF2α levels are also measured as a loading control.

Materials:

-

Cultured cells (e.g., MEFs, HeLa)

-

This compound or Halofuginone

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment (transfer system, membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Mouse anti-total-eIF2α

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound/halofuginone or a vehicle control for a specified time (e.g., 4 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blot Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with the antibody for total eIF2α to serve as a loading control.

-

Analysis: An increase in the phospho-eIF2α signal relative to the total eIF2α signal indicates activation of the AAR pathway.

Conclusion and Future Directions

This compound and its derivatives, most notably halofuginone, are specific and potent competitive inhibitors of prolyl-tRNA synthetase.[1][3] This mechanism of action, which leads to the accumulation of uncharged tRNAPro and subsequent activation of the GCN2-mediated Amino Acid Response pathway, provides a unified explanation for the broad biological activities of these compounds.[1][2][16] The validation of ProRS as the molecular target of this historic natural product has established it as a compelling target for modern drug development.[7][15] Future research will likely focus on developing next-generation ProRS inhibitors with improved selectivity and pharmacokinetic profiles to treat a range of human diseases, from malaria and cancer to fibrosis and autoimmune disorders.

References

- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Halofuginone — The Multifaceted Molecule [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Amino acid response - Wikipedia [en.wikipedia.org]

- 10. Gcn2 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Towards a model of GCN2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. discovery.researcher.life [discovery.researcher.life]

The Structure-Activity Relationship of Febrifugine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine (B1672321), a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone (B1684669), have demonstrated significant anti-inflammatory, anti-fibrotic, and anti-protozoal activities.[1] Historically used in traditional Chinese medicine to treat malaria, its clinical utility has been hampered by a narrow therapeutic window and notable side effects.[2] This has driven extensive research into developing novel derivatives with an improved therapeutic index, seeking to separate the desired therapeutic effects from inherent toxicity.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows involved in their development and evaluation.

Core Mechanism of Action: The Amino Acid Response Pathway

The primary therapeutic mechanism of this compound and its derivatives is not through the direct inhibition of common inflammatory kinases but via the activation of the Amino Acid Response (AAR) pathway.[1][3] This metabolic stress pathway is a critical regulator of cellular homeostasis and has profound immunomodulatory effects.[3]

-

Target Identification: this compound and its analogs, like halofuginone (HF), directly bind to and inhibit glutamyl-prolyl-tRNA synthetase (EPRS).[3][4]

-

Competitive Inhibition: This inhibition is competitive with the amino acid proline, effectively blocking the charging of tRNA with proline (tRNApro).[3]

-

AAR Pathway Activation: The subsequent accumulation of uncharged tRNApro mimics a state of cellular proline starvation, which triggers the activation of the AAR pathway.[1][3]

-

Immunomodulation: A key consequence of AAR activation is the potent inhibition of pro-inflammatory Th17 cell differentiation, which is a critical driver in many autoimmune diseases.[3][4] This mechanism underlies the anti-inflammatory and broader therapeutic activities of this class of compounds.[3][5]

Structure-Activity Relationship (SAR) Analysis

The development of potent and less toxic this compound derivatives hinges on understanding the contribution of its three main structural components: the 4-quinazolinone ring, the acetonyl linker, and the 3-hydroxypiperidine (B146073) ring.

A pharmacophore model for antimalarial activity identified five key features: two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings.[6] SAR studies have consistently shown that the 4-quinazolinone ring, the nitrogen atom in the piperidine (B6355638) ring, and the hydroxyl group are essential for antimalarial activity.[6][7]

Modifications to the Quinazolinone Ring

-

Halogenation: The addition of electron-withdrawing groups, particularly halogens like chlorine and bromide at positions C-6 and C-7 of the quinazolinone ring, is a key strategy.[7][8] The well-known derivative halofuginone (7-bromo-6-chloro-febrifugine) demonstrates that this modification can lower cytotoxicity for host cells while maintaining or even enhancing antimalarial efficacy, resulting in a significantly improved therapeutic index.[7][8][9]

-

Other Substitutions: Introducing bulky groups or electron-donating groups (e.g., methoxy) on the aromatic ring can lead to a decrease in activity.[10] Conversely, adding an extra nitrogen atom to the aromatic ring (e.g., creating a pyrido[3,2-d]pyrimidin-4-one moiety) can increase the molecule's oxidation potential, which is hypothesized to reduce the formation of toxic metabolites while retaining potent antimalarial activity.[10]

Modifications to the Piperidine Ring

The 3-hydroxypiperidine moiety is crucial for biological activity.

-

Essential Groups: Both the nitrogen atom and the hydroxyl group of the piperidine ring are considered necessary for antimalarial function.[7]

-

Ring Substitution: Replacing the piperidine ring with other cyclic or acyclic structures has generally resulted in a complete loss of antimalarial activity.[7] Structure-activity relationship studies on anticoccidial activity suggest that a spirocyclic piperidine might be a viable substructure when replacing the traditional side chain.[11]

Modifications to the Acetonyl Linker

The acetonyl group connecting the quinazolinone and piperidine rings appears to be intolerant to modification. Alterations in this linker have consistently led to a significant loss of biological activity.[7]

Quantitative Data Summary

A critical aspect of developing safer this compound analogs is the quantitative assessment of their efficacy versus toxicity. The therapeutic index (TI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50), is a key parameter.[2]

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound Derivatives

| Compound | P. falciparum D6 (Chloroquine-Sensitive) IC50 (ng/mL) | P. falciparum W2 (Chloroquine-Resistant) IC50 (ng/mL) | Cytotoxicity J744 Cells IC50 (ng/mL) | Selectivity Index (J744/W2) | Reference |

| This compound | 0.8 ± 0.1 | 1.1 ± 0.1 | 54 ± 8 | ~49 | [7] |

| Halofuginone | 0.141 ± 0.02 | 0.173 ± 0.03 | 87 ± 15 | ~503 | [7] |

| WR222048 | 0.7 ± 0.2 | 1.1 ± 0.3 | 114 ± 21 | ~104 | [7] |

| WR139672 | 1.2 ± 0.3 | 1.9 ± 0.4 | 145 ± 25 | ~76 | [7] |

| Analogue 5 | 0.44 ± 0.03 | 0.52 ± 0.04 | >1000 | >1923 | [10] |

| Analogue 6 | 0.32 ± 0.02 | 0.39 ± 0.03 | >1000 | >2564 | [10] |

| Analogue 8 | 0.41 ± 0.03 | 0.48 ± 0.03 | >1000 | >2083 | [10] |

| Analogue 9 | 0.29 ± 0.02 | 0.35 ± 0.03 | >1000 | >2857 | [10] |

| Analogue 11 | 0.35 ± 0.02 | 0.42 ± 0.03 | >1000 | >2381 | [10] |

Data compiled from published studies. The selectivity index serves as an in vitro estimate of the therapeutic index.[2][10]

Table 2: In Vivo Antimalarial Efficacy in Rodent Models

| Compound | ED50 (mg/kg) | Minimum Curative Dose (MCD) (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Therapeutic Index (MTD/MCD) | Reference |

| This compound | 2.5 | 5.0 | 10 | 2 | [12] |

| Halofuginone | ~0.1 | 0.2 | 1.0 | 5 | [2][7] |

| Analogue 7 | 0.9 | - | 60 | >66 | [12] |

Data based on rodent models of malaria (P. berghei).[2][7][12]

Experimental Protocols

The evaluation of novel this compound derivatives relies on a standardized set of in vitro and in vivo assays to determine efficacy and toxicity.

In Vitro Antimalarial Susceptibility Assay

This assay determines the ability of a compound to inhibit the growth of Plasmodium parasites in culture.

-

Principle: A semiautomated microdilution technique is used to measure the incorporation of a radiolabeled nucleic acid precursor, [3H]hypoxanthine, into the parasite's DNA/RNA as an indicator of growth.[7]

-

Methodology:

-

Parasite Culture: Chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2) strains of P. falciparum are cultivated in human erythrocytes in RPMI 1640 medium supplemented with human serum under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[7]

-

Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

-

Incubation: Parasitized red blood cells are added to the wells and incubated for 24-48 hours.

-

Radiolabeling: [3H]hypoxanthine is added to each well, and the plates are incubated for another 18-24 hours.

-

Harvesting & Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the drug concentration.[7]

-

In Vitro Cytotoxicity Assay

This assay measures the toxicity of the compounds against mammalian cells to determine selectivity.

-

Principle: The neutral red assay measures the accumulation of the neutral red dye in the lysosomes of viable cells. Damage to the cell membrane or lysosomes decreases the uptake and retention of the dye.

-

Methodology:

-

Cell Culture: Mammalian cell lines (e.g., J744 macrophages, NG108 neuronal cells, or freshly isolated rat hepatocytes) are seeded in 96-well plates and allowed to adhere.[7][10]

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 24-48 hours.

-

Dye Incubation: The medium is replaced with a medium containing neutral red, and the cells are incubated for approximately 3 hours to allow for dye uptake.

-

Extraction & Measurement: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 1% acetic acid in 50% ethanol). The absorbance is measured using a spectrophotometer (e.g., at 540 nm).

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined by comparing the absorbance in treated wells to that of untreated control wells.

-

In Vivo Rodent Malaria 4-Day Suppressive Test

This standard in vivo assay evaluates the efficacy of compounds against an early-stage infection in a mouse model.[12]

-

Principle: The assay measures the ability of a test compound to suppress the growth of parasites in mice during the first four days of infection.

-

Methodology:

-

Animal Model: Swiss albino mice (e.g., BALB/c) are used.[12]

-

Parasite Inoculation: Mice are inoculated intraperitoneally (i.p.) with red blood cells infected with a rodent malaria parasite, typically Plasmodium berghei.[7][12]

-

Drug Administration: Test compounds are administered (e.g., orally or subcutaneously) once daily for four consecutive days, starting on the day of infection.[7] Vehicle and positive control (e.g., chloroquine) groups are included.

-

Parasitemia Measurement: On day 4 or 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of suppression. The 50% effective dose (ED50) is then calculated.

-

Conclusion

The journey from the potent but toxic natural product this compound to its safer synthetic analogues represents a significant advancement in the quest for new therapeutics.[12][13] Structure-activity relationship studies have clearly established the critical roles of the quinazolinone and piperidine moieties. The most successful strategy for improving the therapeutic index has been the halogenation of the quinazolinone ring, which reduces host cytotoxicity while maintaining high levels of anti-protozoal activity.[7] Several new analogues have shown over 100-fold less toxicity than this compound in vitro, with some demonstrating excellent in vivo efficacy and tolerability in animal models.[10][14] These promising lead compounds, developed through a rational design approach informed by decades of SAR data, highlight the potential of this compound derivatives as next-generation drugs for malaria and inflammatory diseases.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Comparison of Antimalarial Activity of this compound ...: Ingenta Connect [ingentaconnect.com]

- 9. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of this compound derivatives as anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Febrifugine: A Renaissance in Cancer Research from Traditional Medicine

An In-depth Technical Guide on the Preclinical Potential of a Renewed Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine (B1672321), a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone (B1684669), are emerging from the annals of traditional medicine to the forefront of modern cancer research. Historically recognized for their antimalarial properties, these compounds are now being investigated for their potent anti-proliferative, anti-metastatic, and immunomodulatory effects across a spectrum of cancers.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction: From Ancient Herb to Novel Anticancer Agent

For centuries, Dichroa febrifuga, known in traditional Chinese medicine as Chang Shan, has been used for its therapeutic properties.[1][5] The isolation of its active constituent, this compound, unveiled a potent compound whose clinical utility was initially hampered by side effects.[5][6][7] The synthesis of halofuginone, a more stable and less toxic derivative, has reinvigorated interest in this class of molecules, particularly within oncology.[2][6] Preclinical studies have demonstrated the efficacy of this compound and its analogues in various cancer models, including bladder, prostate, breast, and lung cancer, as well as multiple myeloma.[8][9][10][11][12][13]

Mechanism of Action: A Multi-pronged Attack on Cancer

This compound and its derivatives employ a multifaceted approach to impede cancer progression, primarily by targeting fundamental cellular processes.

Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response Pathway

The primary molecular target of this compound and halofuginone is glutamyl-prolyl-tRNA synthetase (EPRS).[1][2][3] By competitively inhibiting the prolyl-tRNA synthetase (PRS) activity of EPRS, these compounds mimic a state of proline starvation.[2][3] This leads to an accumulation of uncharged prolyl-tRNA, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase, a key initiator of the Amino Acid Response (AAR) or Integrated Stress Response (ISR) pathway.[14]

Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction in protein synthesis while selectively promoting the translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[14] Prolonged activation of the AAR pathway can ultimately trigger apoptosis, or programmed cell death.[10][14] This mechanism has been validated in various cancer cell types and is considered a cornerstone of this compound's anticancer activity.[15]

Modulation of the Tumor Microenvironment

Beyond direct cytotoxicity, this compound and its derivatives exert significant influence over the tumor microenvironment.

-

Inhibition of TGF-β Signaling: Halofuginone has been shown to inhibit the signaling pathway of transforming growth factor-β (TGF-β), a key driver of fibrosis and tumor progression.[16][17][18] This is achieved, in part, by inhibiting the phosphorylation of Smad3, a critical downstream effector in the TGF-β pathway.[10][18]

-

Immune Modulation via Th17 Cell Differentiation: Halofuginone selectively inhibits the differentiation of pro-inflammatory T helper 17 (Th17) cells.[19][20][21] Th17 cells are implicated in promoting inflammation and angiogenesis in the tumor microenvironment. By suppressing Th17 cell differentiation, halofuginone can shift the balance towards an anti-tumor immune response. In some contexts, it has been shown to increase the population of regulatory T cells (Tregs), further modulating the immune landscape.[11][22]

Other Anticancer Effects

-

Inhibition of Steroidogenesis: In bladder cancer cells, this compound has been found to inhibit the production of intracellular steroids by downregulating key enzymes in the cholesterol biosynthesis pathway.[8][23] This disrupts cellular processes that are dependent on these steroids for proliferation.

-

Anti-Angiogenic Properties: Halofuginone exhibits anti-angiogenic effects by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis.[10][12]

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxic activity of this compound and halofuginone across various cancer cell lines.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| This compound | Bladder Cancer | T24 | 0.02 | [8][23] |

| This compound | Bladder Cancer | SW780 | 0.018 | [8][23] |

| Halofuginone | Prostate Cancer | PC-3 | Strong activity (dose-response curves similar to doxorubicin) | [9] |

| Halofuginone | Prostate Cancer | WPMY-1 (non-malignant) | Active (non-selective) | [9] |

Note: The efficacy of this compound and its derivatives can vary depending on the specific experimental conditions and cell lines used.

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Caption: this compound's core mechanism of action.

Caption: Inhibition of the TGF-β signaling pathway.

Caption: Modulation of Th17 cell differentiation.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound and its derivatives.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the this compound dilutions to the wells. Include vehicle-treated (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14][24][25]

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[24][25]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with this compound for the desired time. For adherent cells, use a gentle dissociation method like trypsinization.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in Annexin V binding buffer.[14]

-

Staining: Add Annexin V-fluorophore conjugate and PI to the cell suspension.[14]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.[14]

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line of interest

-

Matrigel (optional, can improve tumor take rate)

-

This compound formulation for in vivo administration

-

Vehicle control

Procedure:

-

Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in sterile PBS or culture medium, potentially mixed with Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.[26][27][28][29]

-

Tumor Monitoring: Regularly monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[26]

-

Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to the planned dosing schedule. The control group receives the vehicle.[27]

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Clinical Perspective and Future Directions

While the preclinical data for this compound and its derivatives are compelling, clinical translation requires careful consideration. A phase I clinical trial of halofuginone in patients with advanced solid tumors established a recommended phase II dose and identified dose-limiting toxicities, including nausea, vomiting, and fatigue.[10][30][31]

Future research should focus on:

-

Optimizing the Therapeutic Window: The development of novel this compound analogues with an improved safety profile remains a priority.[6]

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy or immunotherapy, could enhance therapeutic efficacy.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to this compound treatment will be crucial for successful clinical development.

Conclusion